molecular formula C18H16O6 B11152189 Propan-2-yl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Propan-2-yl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Cat. No.: B11152189
M. Wt: 328.3 g/mol
InChI Key: PTIBLSVQWFOFHN-UHFFFAOYSA-N
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Description

Propan-2-yl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate is an organic compound that features a complex structure combining furan and benzofuran moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and benzofuran rings suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the intermediate compound with isopropyl alcohol in the presence of a strong acid like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which Propan-2-yl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The furan and benzofuran rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function.

    Electronic Properties: In materials science, the compound’s conjugated system can facilitate electron transport, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate is unique due to the combination of furan and benzofuran rings, which endows it with distinct chemical and biological properties not commonly found in simpler esters or furan derivatives.

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

propan-2-yl 2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C18H16O6/c1-11(2)24-17(19)10-22-12-5-6-15-13(8-12)14(9-23-15)18(20)16-4-3-7-21-16/h3-9,11H,10H2,1-2H3

InChI Key

PTIBLSVQWFOFHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CO3

Origin of Product

United States

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